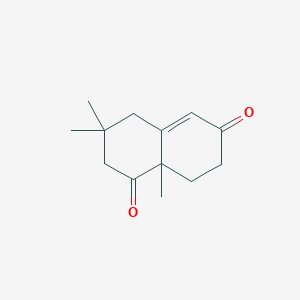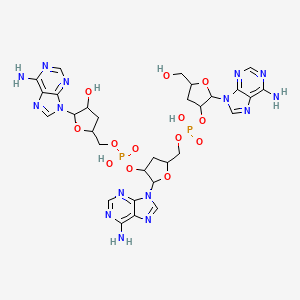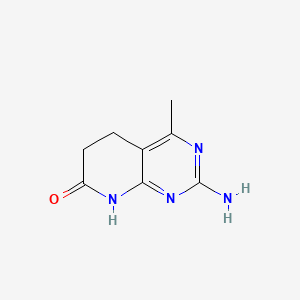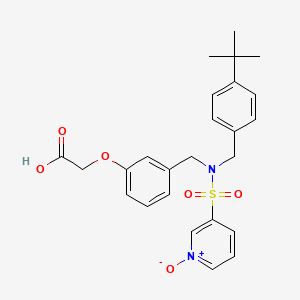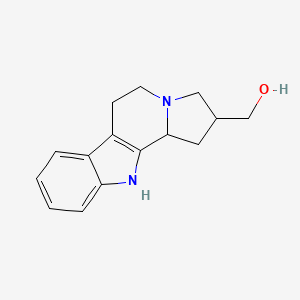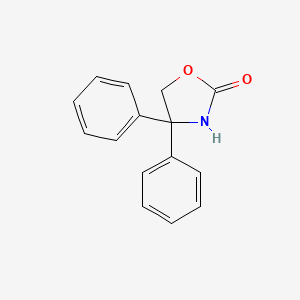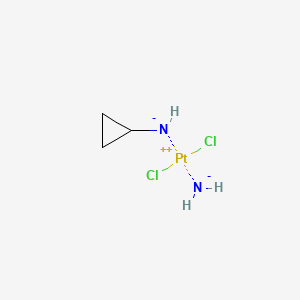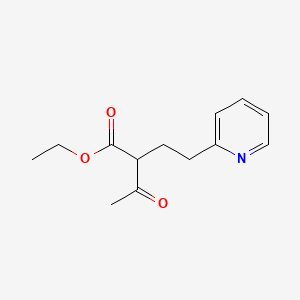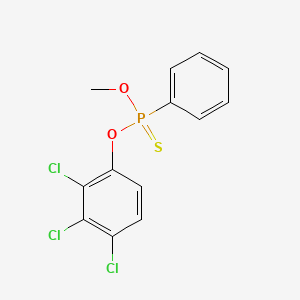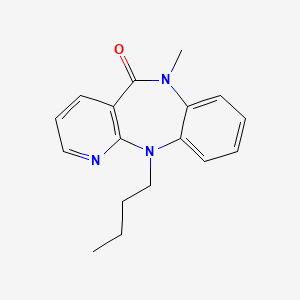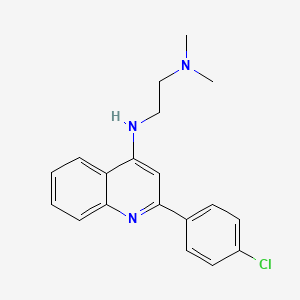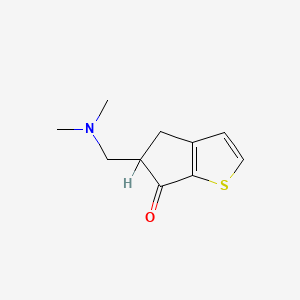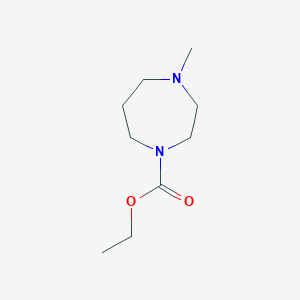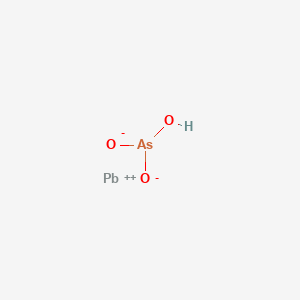
hydrogen arsorite;lead(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Hydrogen arsorite;lead(2+) can be synthesized through a reaction between lead(II) nitrate and arsenous acid. The reaction typically proceeds as follows:
Pb(NO3)2+H3AsO3→AsHO3Pb+2HNO3
This reaction is carried out in an aqueous medium, and the product precipitates out as a solid. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of hydrogen arsorite;lead(2+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of industrial reactors to control the reaction conditions. The product is then purified through filtration and washing to remove any impurities.
化学反应分析
Types of Reactions
Hydrogen arsorite;lead(2+) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lead(II) arsenate.
Reduction: Under certain conditions, it can be reduced to elemental arsenic and lead.
Substitution: It can participate in substitution reactions where the arsenite group is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lead(II) arsenate (PbHAsO₄)
Reduction: Elemental arsenic (As) and lead (Pb)
Substitution: Depending on the substituent, various lead and arsenic compounds can be formed.
科学研究应用
Hydrogen arsorite;lead(2+) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other lead and arsenic compounds.
Medicine: Investigated for its potential therapeutic properties and toxicological effects.
Industry: Used in the production of specialized materials and as a component in certain industrial processes.
作用机制
The mechanism by which hydrogen arsorite;lead(2+) exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The arsenite group can bind to thiol groups in proteins, disrupting their function. Lead ions can interfere with various biochemical pathways, leading to toxic effects.
相似化合物的比较
Hydrogen arsorite;lead(2+) can be compared with other similar compounds such as:
Lead(II) arsenate (PbHAsO₄): Similar in composition but differs in oxidation state and reactivity.
Lead(II) acetate (Pb(C₂H₃O₂)₂): Another lead compound with different chemical properties and applications.
Arsenic trioxide (As₂O₃): A related arsenic compound with distinct uses and toxicity profiles.
Hydrogen arsorite;lead(2+) is unique due to its specific combination of lead and arsenite, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
109882-46-4 |
|---|---|
分子式 |
AsHO3Pb |
分子量 |
331 g/mol |
IUPAC 名称 |
hydrogen arsorite;lead(2+) |
InChI |
InChI=1S/AsHO3.Pb/c2-1(3)4;/h2H;/q-2;+2 |
InChI 键 |
FBSZSUZMUMJOGC-UHFFFAOYSA-N |
规范 SMILES |
O[As]([O-])[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


